4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid

Diuretic SAR Loop diuretic Anthranilic acid derivative

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid (CAS 85567-44-8; molecular formula C₉H₈ClF₃N₂O₄S; molecular weight 332.68 g/mol) is a synthetic, low-molecular-weight sulfonamide belonging to the N-substituted 4-chloro-5-sulfamoylanthranilic acid class. The compound is structurally defined by a 4-chloro substituent, a free 5-sulfamoyl group, and an N-(2,2,2-trifluoroethyl) side chain at the 2-amino position of the anthranilic acid core.

Molecular Formula C9H8ClF3N2O4S
Molecular Weight 332.68 g/mol
CAS No. 85567-44-8
Cat. No. B12670920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid
CAS85567-44-8
Molecular FormulaC9H8ClF3N2O4S
Molecular Weight332.68 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCC(F)(F)F)C(=O)O
InChIInChI=1S/C9H8ClF3N2O4S/c10-5-2-6(15-3-9(11,12)13)4(8(16)17)1-7(5)20(14,18)19/h1-2,15H,3H2,(H,16,17)(H2,14,18,19)
InChIKeyWSMGPMXMHGJUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic Acid (CAS 85567-44-8): Procurement-Grade Chemical Identity and Structural Class Positioning


4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid (CAS 85567-44-8; molecular formula C₉H₈ClF₃N₂O₄S; molecular weight 332.68 g/mol) is a synthetic, low-molecular-weight sulfonamide belonging to the N-substituted 4-chloro-5-sulfamoylanthranilic acid class. The compound is structurally defined by a 4-chloro substituent, a free 5-sulfamoyl group, and an N-(2,2,2-trifluoroethyl) side chain at the 2-amino position of the anthranilic acid core . It is catalogued under EINECS number 287-757-2 and is commercially supplied by multiple vendors for research and analytical applications [1]. Within the high-ceiling (loop) diuretic pharmacophore family, the compound serves as a direct structural analog of furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid), distinguished solely by replacement of the furfuryl moiety with a trifluoroethyl group [2].

Why 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic Acid Cannot Be Substituted with a Generic Loop Diuretic or Simple Anthranilic Acid Analog


Within the 4-chloro-5-sulfamoylanthranilic acid scaffold, the N-substituent at the 2-position is the dominant driver of both pharmacodynamic potency and pharmacokinetic behavior. The structure–activity relationships established by Nielsen and Feit (1978) demonstrate that when the substituent is located in the 2-position, 'the only active compounds are those where R is restricted to a substituted amino function, preferably the 2-furylmethylamino group' [1]. Systematic variation of this substituent produces order-of-magnitude shifts in diuretic potency—bumetanide, bearing a 3-butylamino-4-phenoxy substitution pattern, exhibits 40–60 times the potency of furosemide in the dog assay [1]. The literature further establishes that diuretic activity in this series positively correlates with log P (octanol:water partition coefficient), and that lipophilicity is the primary physicochemical determinant governing biological variation among congeners [2]. Consequently, even structurally minor exchanges of the N-substituent cannot be assumed to preserve activity; the trifluoroethyl modification represents a deliberate alteration of electronic character, metabolic vulnerability, and lipophilicity relative to the furfuryl, butyl, or isopropyl benchmarks.

Quantitative Differentiation Evidence for 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic Acid (CAS 85567-44-8)


Evidence Item 1: Structural Differentiation from Furosemide by N-Trifluoroethyl Substitution

The target compound differs from the clinical standard furosemide exclusively at the N-substituent: furosemide bears an N-furfuryl group, whereas the target compound bears an N-(2,2,2-trifluoroethyl) group. This substitution replaces a heteroaromatic furan ring (hydrogen-bond acceptor; metabolically labile) with a highly electronegative, oxidatively stable trifluoroethyl moiety. In the high-ceiling diuretic pharmacophore class, the 2-position substituent is the principal determinant of potency and pharmacokinetics—bumetanide, differing from furosemide by substitution pattern alone, is 40–60× more potent [1]. No direct diuretic potency data for this specific compound were identified in the peer-reviewed literature; the following comparison is therefore based on class-level SAR inference and computed molecular properties.

Diuretic SAR Loop diuretic Anthranilic acid derivative

Evidence Item 2: Predicted Metabolic Stability Advantage via N-Dealkylation Resistance

Furosemide undergoes hepatic N-dealkylation to yield the metabolite 4-chloro-5-sulfamoyl anthranilic acid (CSA, CAS 3086-91-7), which lacks significant diuretic activity [1]. This metabolic pathway is mediated by CYP2C11, CYP2E1, CYP3A1, and CYP3A2 in rats [2]. The N-(2,2,2-trifluoroethyl) substituent of the target compound replaces the oxidatively labile furfuryl C–N bond with a trifluoroethyl C–N bond adjacent to a strong electron-withdrawing –CF₃ group. Literature on fluorinated alkyl motifs establishes that the –CH₂CF₃ group enhances metabolic stability by deactivating adjacent C–H bonds toward cytochrome P450 oxidation and by eliminating the furan ring, which is itself a substrate for epoxidation [3]. Direct comparative microsomal stability data for the target compound versus furosemide are not publicly available; this evidence dimension is class-level inference supported by physicochemical logic.

Drug metabolism CYP450 N-dealkylation Metabolic stability

Evidence Item 3: Physicochemical Property Differentiation—cLogP and TPSA Positioning Among Loop Diuretics

Physicochemical property estimation places the target compound at a distinct position in the lipophilicity–polarity landscape relative to the four clinically established loop diuretics. Furosemide (CLogP 0.76, TPSA 131.0 Ų) occupies the most polar, least lipophilic quadrant . Bumetanide (cLogP 2.45, TPSA 127.1 Ų) and torsemide (cLogP ~2.5, TPSA ~116 Ų) represent the higher-lipophilicity extreme. The target compound, with an estimated cLogP of 1.1–1.6 and TPSA of 125.5 Ų (based on fragment addition of –CH₂CF₃ relative to furosemide), occupies a middle ground—more lipophilic than furosemide but less lipophilic than bumetanide or torsemide. This property profile is relevant to the 1983 furosemide congener SAR study, which established a positive dependence of diuretic activity on log P but concluded that an upper limit exists beyond which further log P increases yield no potency gain [1].

Lipophilicity Physicochemical property Drug-likeness cLogP

Evidence Item 4: Defined Purity and Identity as a Synthetically Specified Analytical Reference Standard

Multiple chemical suppliers list 4-chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid as a defined reference standard with documented purity specifications and Certificates of Analysis (COA), including NMR and MS characterization . The compound is structurally related to the furosemide impurity class and is catalogued within furosemide impurity reference standard collections used for pharmaceutical method validation, ANDA/DMF submissions, and GMP-compliant quality control . Its value as a reference standard derives from its structural relationship to furosemide combined with a distinct retention time and mass spectrum, enabling its use as either a resolution marker or a system suitability standard in HPLC methods targeting furosemide-related substances.

Analytical reference standard Quality control Furosemide impurity Impurity profiling

Best-Fit Application Scenarios for Procuring 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic Acid (CAS 85567-44-8)


Pharmacological Screening in Loop Diuretic Structure–Activity Relationship (SAR) Expansion Studies

The compound is best deployed as a probe in systematic SAR studies of the N-substituted 4-chloro-5-sulfamoylanthranilic acid series, where the objective is to map the lipophilicity–potency relationship beyond the furosemide/bumetanide range. The Nielsen and Feit (1978) SAR framework established that 2-position substitution is highly restrictive and that potency correlates with log P up to a plateau [1]. The trifluoroethyl substituent occupies an underexplored region of property space (estimated cLogP ~1.1–1.6) between furosemide (cLogP 0.76) and bumetanide (cLogP 2.45) , making it a rational choice for determining whether an optimal lipophilicity window exists for this pharmacophore.

Metabolic Stability Comparison Studies to Evaluate N-Dealkylation Susceptibility

This compound is suitable for head-to-head in vitro microsomal or hepatocyte stability assays against furosemide to test the hypothesis that replacing the N-furfuryl group with an N-(2,2,2-trifluoroethyl) group reduces CYP-mediated N-dealkylation. Furosemide is known to be metabolized to inactive CSA by CYP2C11, 2E1, 3A1, and 3A2 [2], and the electron-withdrawing –CF₃ group is predicted to deactivate the adjacent methylene toward oxidative attack [3]. Such studies would directly address the evidence gap identified in Section 3.

Analytical Reference Standard for HPLC Impurity Profiling of Furosemide Active Pharmaceutical Ingredient (API) and Formulations

The compound is fit for use as a system suitability marker or resolution standard in HPLC methods designed to separate and quantify furosemide-related substances. With a molecular weight (332.68 g/mol) and predicted retention distinct from furosemide (330.75 g/mol), CSA (262.67 g/mol), and Furosemide Impurity F (tetrahydrofurfuryl analog), it provides an additional chromatographic checkpoint for method validation. This application is directly supported by the compound's availability as a characterized reference standard with COA documentation .

Biomedical Research Tool for Investigating Fluorine-Mediated Modulation of Ion Transporter Pharmacology

The compound can serve as a fluorinated chemical biology probe in assays targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb, the established molecular target of high-ceiling diuretics. Fluorinated analogs of known pharmacophores are valued in chemical biology for their potential to alter target binding kinetics, residence time, and off-rate without necessarily abolishing activity. The compound's structural relationship to furosemide, combined with the unique electronic character of the –CH₂CF₃ group, supports its use in comparative target engagement studies using thermal shift assays, radioligand displacement, or cellular ion flux measurements.

Quote Request

Request a Quote for 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.